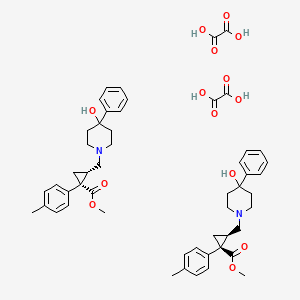
(+/-)-PPCC oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selective sigma (σ) receptor ligand. Displays high affinity for σ1; also binds at σ2 sites (Ki = 1.5 nM and 50.8 nM respectively). Selective over a range of receptor types including dopaminergic and muscarinic receptors, DAT and SERT.
生物活性
(+/-)-PPCC oxalate, a compound with notable biological activity, has been studied primarily for its interactions with sigma receptors and its potential implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
This compound (CAS 1781628-91-8) is recognized as a selective ligand for sigma receptors, particularly σ1 and σ2 receptors. The compound exhibits high affinity for the σ1 receptor with a Ki value of 1.5 nM and a lower affinity for the σ2 receptor (Ki = 50.8 nM) . These receptors are implicated in various neurobiological processes, including modulation of neurotransmitter release and cellular signaling pathways.
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| σ1 | 1.5 nM |
| σ2 | 50.8 nM |
Impact on Calcium Oxalate Crystallization
One significant aspect of this compound is its relevance in calcium oxalate (CaOx) crystallization, which is crucial in kidney stone formation. Studies have demonstrated that certain compounds can inhibit the growth and aggregation of CaOx crystals, thus potentially serving as therapeutic agents for preventing kidney stones . Although specific data on this compound's role in this process is scarce, understanding its interaction with calcium metabolism could provide insights into its biological relevance.
Cellular Studies
A study investigating the effects of oxalate on macrophage function revealed that exposure to sodium oxalate impaired cellular bioenergetics and increased oxidative stress, leading to enhanced inflammation and bacterial burden . This suggests that compounds affecting oxalate levels could influence immune responses and metabolic functions in macrophages.
Ferroptosis and Kidney Health
Recent research has explored the relationship between ferroptosis—a form of regulated cell death—and calcium oxalate nephrolithiasis (kidney stones). In animal models treated with ethylene glycol to induce stone formation, specific biomarkers associated with ferroptosis were identified, indicating that manipulating these pathways could provide therapeutic avenues for managing kidney stone disease . While this compound's direct involvement in these processes requires further investigation, its role as a sigma receptor ligand may influence related metabolic pathways.
特性
IUPAC Name |
methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;methyl (1R,2S)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H29NO3.2C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;2*3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;2*(H,3,4)(H,5,6)/t2*21-,24+;;/m10../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJDSEGFEVKASG-KLELIYFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H62N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













